(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate

Description

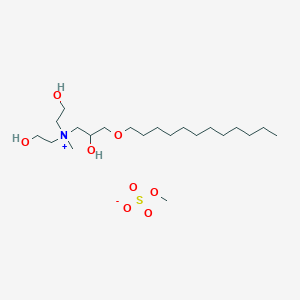

(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate (CAS 18602-17-0) is a quaternary ammonium compound with the molecular formula C21H47NO8S and a molecular weight of 473.665 g/mol . Its structure features a dodecyloxy (C12) chain, two 2-hydroxyethyl groups, and a methyl sulphate counterion. This compound is classified as a cationic surfactant, widely used in pharmaceuticals, agrochemicals, and cosmetics due to its amphiphilic properties, which enable effective emulsification, antimicrobial activity, and surface tension reduction .

Key structural attributes include:

Properties

IUPAC Name |

(3-dodecoxy-2-hydroxypropyl)-bis(2-hydroxyethyl)-methylazanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-17-25-19-20(24)18-21(2,13-15-22)14-16-23;1-5-6(2,3)4/h20,22-24H,3-19H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLIZCDUCLCAEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H47NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885057 | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18602-17-0 | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18602-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, 3-(dodecyloxy)-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, methyl sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate, a quaternary ammonium compound, is notable for its amphiphilic properties, which combine hydrophobic and hydrophilic characteristics. This unique structure facilitates its use in various biological applications, including drug delivery and antimicrobial formulations. Understanding its biological activity is crucial for potential therapeutic applications and environmental safety.

Chemical Structure and Properties

- Molecular Formula : C21H47NO8S

- Molecular Weight : 473.7 g/mol

- CAS Number : 18602-17-0

- IUPAC Name : (3-dodecoxy-2-hydroxypropyl)-bis(2-hydroxyethyl)-methylazanium; methyl sulfate

The compound features a dodecyloxy group contributing to its hydrophobicity, while the bis(2-hydroxyethyl) and methylammonium groups enhance solubility in aqueous environments, making it suitable for biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial properties, cytotoxicity, and potential use in drug delivery systems.

Antimicrobial Properties

Quaternary ammonium compounds (QACs) are well-known for their antimicrobial effects. Studies indicate that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. Its mechanism typically involves disruption of microbial cell membranes, leading to cell lysis and death .

Cytotoxicity

Research has shown that the compound can exhibit cytotoxic effects on certain cell lines. The degree of cytotoxicity may vary based on concentration and exposure time. For example, higher concentrations have been linked to increased cell death in human cancer cell lines, indicating potential as an anticancer agent .

Drug Delivery Applications

The amphiphilic nature of the compound allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. This property is particularly beneficial in formulating drug delivery systems that require penetration through lipid membranes .

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) demonstrated a significant reduction in bacterial counts when treated with the compound at varying concentrations. The results indicated a dose-dependent response, with higher concentrations achieving complete bacterial inhibition within 24 hours .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The findings revealed that exposure to concentrations above 50 µg/mL resulted in substantial cell death after 48 hours, suggesting its potential as a chemotherapeutic agent .

Safety and Environmental Impact

Despite its beneficial applications, safety data indicate that the compound poses risks such as skin corrosion and serious eye damage upon contact. It is classified under GHS hazard categories for acute toxicity and environmental hazards . Therefore, appropriate handling measures must be implemented in research and industrial applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzalkonium Chloride | Quaternary ammonium compound | Strong antimicrobial activity |

| Cetyltrimethylammonium Bromide | Long-chain fatty acid derivative | Commonly used as a surfactant |

| Polyquaternium-7 | Cationic polymer | Used in hair care products for conditioning |

The structural uniqueness of this compound lies in its combination of long-chain hydrophobic groups with multiple hydroxyl functionalities, allowing it to serve dual roles as both a surfactant and an antimicrobial agent while maintaining biocompatibility .

Scientific Research Applications

Antimicrobial Agent

This compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes. Research indicates that it can effectively inhibit the growth of various bacterial strains, making it suitable for use in disinfectants and antiseptics .

Surfactant Properties

As a surfactant, (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate can lower surface tension in aqueous solutions. This property is beneficial in formulations for personal care products, enhancing the solubility and dispersion of active ingredients .

Coatings and Adhesives

The compound serves as a component in coatings and adhesives, providing enhanced adhesion properties and stability. Its compatibility with various substrates makes it valuable in industrial applications where strong bonding is required .

Polymer Modification

In polymer science, this ammonium compound can be used to modify the properties of polymers, such as improving hydrophilicity or altering mechanical characteristics. This modification leads to the development of advanced materials with tailored properties for specific applications .

Drug Delivery Systems

Research has explored the potential of this compound in drug delivery systems. Its ability to encapsulate drugs effectively allows for controlled release, enhancing therapeutic efficacy while minimizing side effects .

Formulation of Therapeutics

The compound is also utilized in the formulation of therapeutics, particularly in creating stable emulsions for topical applications. Its surfactant properties facilitate the uniform distribution of active ingredients within the formulation .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemistry | Antimicrobial agent | Inhibits microbial growth |

| Surfactant properties | Lowers surface tension | |

| Material Science | Coatings and adhesives | Enhances adhesion and stability |

| Polymer modification | Improves hydrophilicity and mechanical properties | |

| Pharmaceuticals | Drug delivery systems | Controlled release of drugs |

| Formulation of therapeutics | Stable emulsions for topical products |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting its potential as a disinfectant agent in healthcare settings.

Case Study 2: Polymer Modification

In another research project, this compound was incorporated into polyvinyl chloride (PVC) to enhance its flexibility and durability. The modified PVC showed improved resistance to environmental stress cracking compared to unmodified samples, highlighting the effectiveness of the ammonium compound in material enhancement.

Comparison with Similar Compounds

Research Findings and Industrial Data

- Yield : Compounds with dodecyloxy chains (e.g., ’s 3c) achieve ~83% synthesis yields, suggesting scalable production .

- Characterization : NMR and MS () confirm structural integrity, critical for regulatory compliance .

- Suppliers : Shaanxi Dideu Medichem Co. Ltd. () and Hubei Chenghai Chemical () produce analogs, indicating industrial demand .

Preparation Methods

Tertiary Amine Precursor Formation

The tertiary amine precursor, (3-(dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylamine , is synthesized through an epoxide ring-opening reaction:

-

Reactants : Dodecyl glycidyl ether (epoxide) and bis(2-hydroxyethyl)methylamine.

-

Conditions :

Mechanism :

The amine nucleophilically attacks the epoxide, forming a secondary alcohol intermediate. The reaction proceeds under mild conditions to avoid polymerization.

Quaternization with Methyl Sulphate

The tertiary amine is quaternized using dimethyl sulphate (DMS):

-

Reactants : Tertiary amine precursor and dimethyl sulphate.

-

Conditions :

-

Additive : Solid acid scavengers (e.g., sodium carbonate, 1–3 wt%) to neutralize Brønsted acids and reduce methanol formation.

Reaction Efficiency :

| Parameter | Value/Outcome | Source |

|---|---|---|

| Conversion rate | >95% | |

| Methanol content | 100–800 ppm (vs. 1500+ ppm without scavenger) | |

| Purity | 95% (after filtration) |

Alternative Route: Direct Esterification and Quaternization

Fatty Acid Esterification

Triethanolamine is esterified with dodecyloxy-containing fatty acids:

-

Reactants : Triethanolamine and dodecanoic acid derivatives.

-

Conditions :

Outcome :

Quaternization with Methyl Sulphate

The esterified product undergoes quaternization:

-

Conditions : Similar to Section 1.2, but with higher solvent volumes (e.g., 20% ethanol) to reduce viscosity during filtration.

Purification and Industrial-Scale Optimization

Filtration and Solvent Recovery

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Total amine value | 2–7 mg KOH/g | Non-aqueous titration |

| Methanol content | <1500 ppm | Headspace GC |

| Purity | ≥95% | HPLC |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Epoxide ring-opening | High specificity, minimal byproducts | Requires epoxide precursor |

| Direct esterification | Scalable, uses common reagents | Higher methanol content without scavengers |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine precursor with methyl sulphate, followed by purification via column chromatography using gradients of ethyl acetate and petroleum ether (e.g., 20:1 to 10:1 ratios). Reaction efficiency can be improved by optimizing base catalysts (e.g., Cs₂CO₃ for deprotonation), solvent selection (DMF for polar intermediates), and temperature control (e.g., 80°C for overnight reactions). Post-reaction workup includes extraction with ethyl acetate, brine washing, and drying over Na₂SO₄ .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of dodecyloxy chains, hydroxyl groups, and quaternary ammonium peaks.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Elemental analysis : To validate empirical formula consistency.

- HPLC : For purity assessment using C18 columns and acetonitrile/water mobile phases. Reference standards (e.g., pharmaceutical-grade protocols) ensure accuracy .

Q. What solvents and conditions are optimal for solubilizing this surfactant in biological assays?

- Methodological Answer : The compound’s amphiphilic nature requires polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered aqueous solutions (pH 7.4). Sonication at 40–50°C for 15–20 minutes enhances homogeneity. Critical micelle concentration (CMC) should be determined via surface tension measurements to avoid aggregation in experimental setups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA guidelines for quaternary ammonium compounds:

- PPE : Nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Use fume hoods during synthesis or high-concentration preparations.

- Storage : In airtight containers at 4°C, away from incompatible materials (strong acids/bases).

- Spill management : Absorb with inert materials (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How do pH and temperature variations affect the stability of this compound in aqueous formulations?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Test buffers ranging from pH 3–9 at 25°C and 40°C. Monitor degradation via HPLC every 24 hours for 7 days.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Above 60°C, hydrolysis of the sulphate ester group is likely, requiring lyophilization for long-term storage .

Q. What mechanisms underlie its cytotoxicity discrepancies in cancer vs. normal cell lines?

- Methodological Answer : Perform comparative assays:

- Cell viability : MTT or resazurin assays on HepG2 (cancer) and HEK293 (normal) cells.

- Apoptosis markers : Flow cytometry for Annexin V/PI staining and Western blotting for caspase-3/9.

- Membrane interactions : Fluorescence microscopy with lipid bilayer models to assess surfactant-induced disruption. Note that cancer cells’ higher membrane fluidity may enhance compound uptake .

Q. How can researchers resolve contradictions in antimicrobial efficacy data across studies?

- Methodological Answer : Standardize testing protocols:

- Strain selection : Use ATCC reference strains (e.g., E. coli ATCC 25922) to minimize variability.

- Culture conditions : Maintain consistent inoculum density (0.5 McFarland standard) and incubation time (18–24 hrs).

- Statistical validation : Apply ANOVA with post-hoc tests to identify outliers in zone-of-inhibition or MIC measurements .

Q. What advanced analytical techniques are required to study its interaction with phospholipid membranes?

- Methodological Answer : Use:

- Surface plasmon resonance (SPR) : To quantify binding kinetics with liposome-immobilized chips.

- Cryo-electron microscopy (Cryo-EM) : For visualizing structural changes in lipid bilayers.

- Isothermal titration calorimetry (ITC) : To measure thermodynamic parameters (ΔH, ΔS) of membrane insertion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.